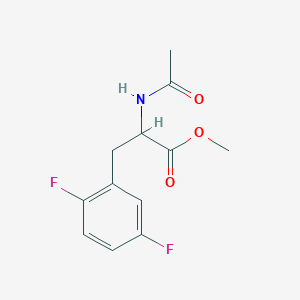![molecular formula C16H22N2O3 B14788693 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procaterol is a long-acting beta-2 adrenergic receptor agonist and bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is known for its potent bronchodilatory effects, which help in relaxing bronchial smooth muscles and increasing bronchial airflow . Procaterol can be administered orally or through aerosol inhalation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of procaterol involves several steps. The process begins with the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system, resulting in an intermediate compound . This intermediate undergoes a reaction with isopropylamine to form an aminoketone, which is then reduced by sodium borohydride to yield procaterol .
Industrial Production Methods
Industrial production of procaterol follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Procaterol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Moisture and air are common oxidizing agents that affect procaterol.
Reduction: Sodium borohydride is used as a reducing agent in the synthesis process.
Substitution: 2-bromobutyric acid chloride is used as the acylating agent in the substitution reaction.
Major Products Formed
The major product formed from these reactions is procaterol itself, which is then purified and formulated for medical use .
Aplicaciones Científicas De Investigación
Procaterol has several scientific research applications, including:
Mecanismo De Acción
Procaterol exerts its effects by stimulating beta-2 adrenergic receptors in the lungs . This stimulation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow . The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family .
Comparación Con Compuestos Similares
Procaterol is often compared with other beta-2 adrenergic receptor agonists such as salbutamol (albuterol) and pirbuterol . While all these compounds exhibit bronchodilatory properties, procaterol has a more prolonged action compared to salbutamol . Additionally, procaterol’s unique chemical structure, which includes a quinolinone skeleton, distinguishes it from other similar compounds .
List of Similar Compounds
Salbutamol (Albuterol): A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.
Pirbuterol: Another beta-2 adrenergic receptor agonist with similar bronchodilatory properties to procaterol.
Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance treatment of asthma and COPD.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-10,12,16-17,19,21H,4H2,1-3H3 |
Clave InChI |
RGKXRUNZWSGWDE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=C(C2=NC(=O)C=CC12)O)O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


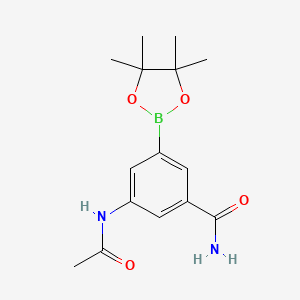
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
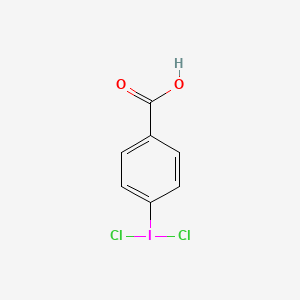
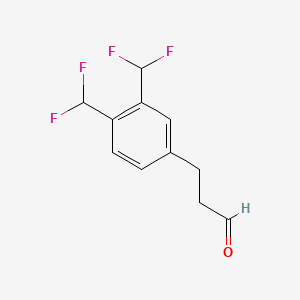
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
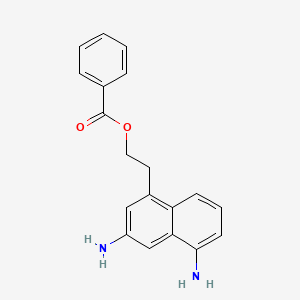
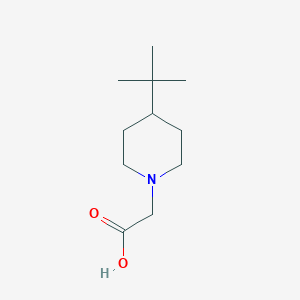
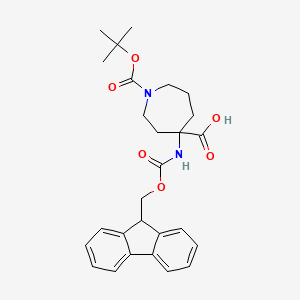
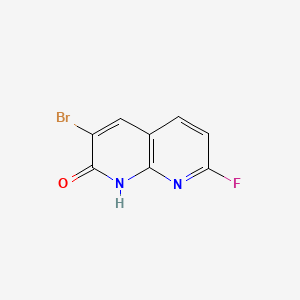
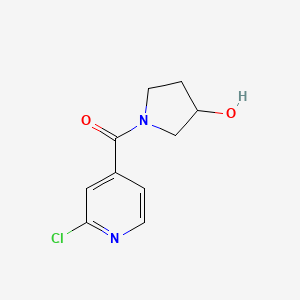
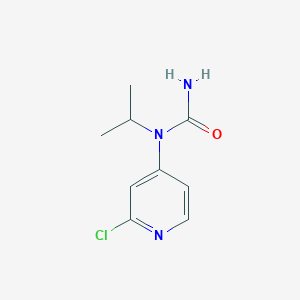
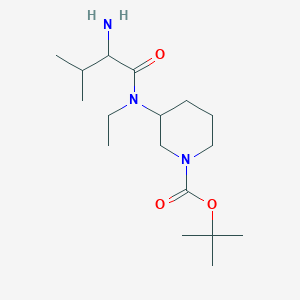
![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
